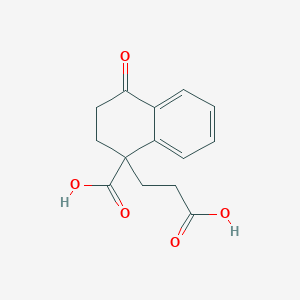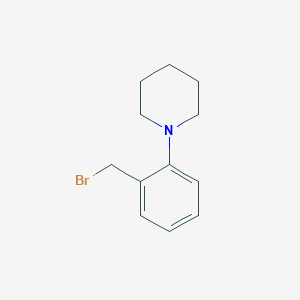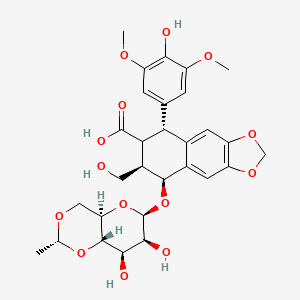
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid is a chemical compound with the molecular formula C12H12F2O4 and a molecular weight of 258.218 g/mol . This compound is known for its unique structure, which includes a cyclobutoxy group and a difluoromethoxy group attached to a benzoic acid core. It is used in various scientific research applications, particularly in the fields of neurology and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid typically involves multiple steps. One common method starts with the preparation of 3-amino-4-difluoromethoxy-benzoic acid ethyl ester. This intermediate is then subjected to a series of reactions, including diazotization and esterification, to yield the final product . The reaction conditions often involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate receptor activity, leading to changes in cellular signaling and function . The compound’s effects on the TGF-β1/Smad pathway have been studied in the context of pulmonary fibrosis, where it inhibits epithelial-mesenchymal transformation and reduces fibrosis .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid: This compound shares a similar structure but has a cyclopropylmethoxy group instead of a cyclobutoxy group.
3-Hydroxy-4-(difluoromethoxy)benzoic Acid: This compound has a hydroxy group in place of the cyclobutoxy group.
Uniqueness
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutoxy group provides steric hindrance, affecting its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C12H12F2O4 |
|---|---|
Peso molecular |
258.22 g/mol |
Nombre IUPAC |
3-cyclobutyloxy-4-(difluoromethoxy)benzoic acid |
InChI |
InChI=1S/C12H12F2O4/c13-12(14)18-9-5-4-7(11(15)16)6-10(9)17-8-2-1-3-8/h4-6,8,12H,1-3H2,(H,15,16) |
Clave InChI |
QMCKSTSOQYLEPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=C(C=CC(=C2)C(=O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


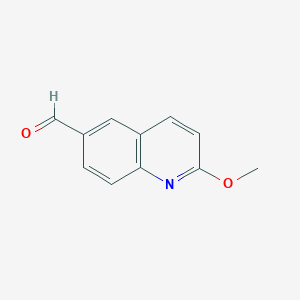
![N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13861904.png)
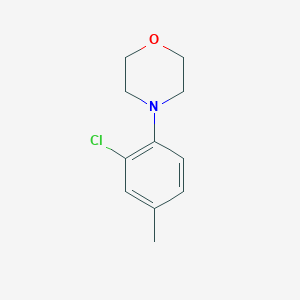
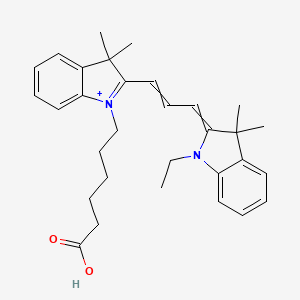
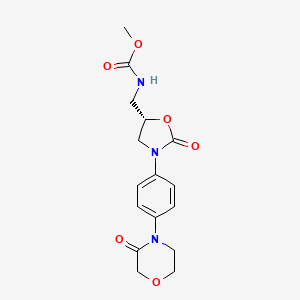
![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13861914.png)
![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)

